molecular formula C17H26BNO3 B581365 N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-88-2

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B581365
CAS RN: 1256359-88-2
M. Wt: 303.209
InChI Key: FIUUPCPMJWVMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Isopropenylboronic acid pinacol ester and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These compounds are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” were not found, similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from Isopropyl acetate and Pinacolborane .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, include a boiling point of 73 °C15 mm Hg (lit.), a density of 0.912 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.409 (lit.) .

Scientific Research Applications

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . Borylation is a process where a boron atom is introduced into an organic molecule. This is a key step in many synthetic processes, particularly in the creation of complex organic molecules.

Preparation of Fluorenylborolane

It can also be used in the preparation of fluorenylborolane . Fluorenylborolane is a type of organoboron compound that can be used in various chemical reactions, including coupling reactions and as a precursor for other boron-containing compounds.

Synthesis of Conjugated Copolymers

This compound can be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic electronics and photovoltaic devices.

Reagent in Organic Synthesis

As a boronic acid derivative, this compound can be used as a reagent in various organic synthesis reactions . Boronic acids and their derivatives are versatile reagents that can participate in a wide range of chemical reactions, including cross-coupling reactions, homologation reactions, and others.

Material Science Applications

Due to the unique properties of boronic acids and their derivatives, this compound could potentially be used in material science applications . For example, boronic acids can form reversible covalent bonds with diols, which can be exploited in the design of responsive materials.

Biological Research

While there is less information available specifically for this compound, boronic acids and their derivatives have been used in biological research . They can act as inhibitors for certain enzymes, and have been used in the development of new drugs and therapies.

properties

IUPAC Name

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUUPCPMJWVMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682290
Record name N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

1256359-88-2
Record name N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.